molecular formula C18H13NO4 B3009374 3-(1,3-benzodioxol-5-ylcarbonyl)-6-methylquinolin-4(1H)-one CAS No. 1326903-86-9

3-(1,3-benzodioxol-5-ylcarbonyl)-6-methylquinolin-4(1H)-one

Cat. No.: B3009374
CAS No.: 1326903-86-9
M. Wt: 307.305
InChI Key: CCXGYCRPXYBHGA-UHFFFAOYSA-N
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Description

3-(1,3-benzodioxol-5-ylcarbonyl)-6-methylquinolin-4(1H)-one is a complex organic compound that features a benzodioxole moiety attached to a quinolinone structure. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-benzodioxol-5-ylcarbonyl)-6-methylquinolin-4(1H)-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzodioxole moiety, followed by its attachment to the quinolinone structure. Key steps may include:

    Formation of the Benzodioxole Moiety: This can be achieved through the condensation of catechol with formaldehyde, followed by cyclization.

    Attachment to Quinolinone: The benzodioxole moiety is then coupled with a quinolinone precursor under specific conditions, such as using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions and the development of scalable processes for each step of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(1,3-benzodioxol-5-ylcarbonyl)-6-methylquinolin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Conditions for substitution reactions can vary widely, but may include the use of strong acids or bases, as well as specific catalysts.

Major Products

The major products of these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield quinolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a variety of new substituents to the benzodioxole or quinolinone moieties.

Scientific Research Applications

3-(1,3-benzodioxol-5-ylcarbonyl)-6-methylquinolin-4(1H)-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s potential biological activities make it a candidate for studies on enzyme inhibition, receptor binding, and other biochemical processes.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: Its unique structure may find applications in the development of new materials or as a precursor in the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(1,3-benzodioxol-5-ylcarbonyl)-6-methylquinolin-4(1H)-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, which can alter their activity and lead to various biological outcomes. The exact pathways involved will depend on the specific context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3-(1,3-benzodioxol-5-ylcarbonyl)-6-methylquinolin-2(1H)-one: Similar structure but with a different position of the carbonyl group.

    3-(1,3-benzodioxol-5-ylcarbonyl)-6-ethylquinolin-4(1H)-one: Similar structure but with an ethyl group instead of a methyl group.

Uniqueness

The uniqueness of 3-(1,3-benzodioxol-5-ylcarbonyl)-6-methylquinolin-4(1H)-one lies in its specific combination of the benzodioxole and quinolinone moieties, which may confer distinct biological activities and chemical properties compared to similar compounds. This makes it a valuable target for further research and development.

Properties

IUPAC Name

3-(1,3-benzodioxole-5-carbonyl)-6-methyl-1H-quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13NO4/c1-10-2-4-14-12(6-10)18(21)13(8-19-14)17(20)11-3-5-15-16(7-11)23-9-22-15/h2-8H,9H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCXGYCRPXYBHGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC=C(C2=O)C(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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